3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide
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Overview
Description
3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide is an organic compound with the molecular formula C8H12N4O This compound is characterized by the presence of an amino group, an aminoethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide typically involves the reaction of 3-pyridinecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the carboxamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the amino and carboxamide groups, which can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
3-Aminoethylpyridine: Similar structure but lacks the carboxamide group.
2-Pyridylmethylamine: Contains a pyridine ring and an aminoethyl group but differs in the position of the functional groups.
Uniqueness
3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide is unique due to the presence of both amino and carboxamide groups, which enhance its ability to interact with biological molecules. This makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
CAS No. |
103878-39-3 |
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Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
3-amino-N-(2-aminoethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H12N4O/c9-3-5-12-8(13)7-6(10)2-1-4-11-7/h1-2,4H,3,5,9-10H2,(H,12,13) |
InChI Key |
XBTHEEHHTFZKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NCCN)N |
Origin of Product |
United States |
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